Ridaforolimus

Catalog No.
S548416
CAS No.
572924-54-0
M.F
C53H84NO14P
M. Wt
990.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ridaforolimus

CAS Number

572924-54-0

Product Name

Ridaforolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-GAUTUEMISA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

The exact mass of the compound Ridaforolimus is 989.56294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ridaforolimus (CAS 572924-54-0) is a potent, selective, and non-prodrug inhibitor of the mammalian target of rapamycin (mTOR). As a semi-synthetic analog of sirolimus (rapamycin), it was specifically engineered to overcome key limitations of the parent compound by improving its pharmaceutical and pharmacological properties. Key development goals for ridaforolimus included creating a molecule with more favorable aqueous solubility, chemical stability, and oral bioavailability compared to sirolimus, making it a more tractable compound for both in vitro and in vivo research applications.

While ridaforolimus, sirolimus, and everolimus all function as mTOR inhibitors by binding to FKBP12, they are not functionally interchangeable in a research context. The distinct chemical modifications at the C40 position of the macrolide core result in significant differences in their physicochemical and pharmacokinetic profiles, including bioavailability, half-life, and solubility. These differences directly impact experimental design, particularly for in vivo studies requiring consistent oral dosing or for in vitro assays where high-concentration stock solutions are necessary. Substituting one rapalog for another without accounting for these property differences can lead to inconsistent compound exposure, poor reproducibility, and flawed interpretation of results.

Enhanced Oral Bioavailability and Predictable Pharmacokinetics for In Vivo Studies

Ridaforolimus was developed specifically to improve upon the poor bioavailability of its parent compound, sirolimus. Preclinical and clinical studies demonstrate that ridaforolimus exhibits predictable and reproducible pharmacokinetics. It achieves an oral bioavailability of approximately 20%, representing a significant improvement over the ~14% bioavailability reported for sirolimus, thereby enabling more consistent systemic exposure in oral dosing models.

Evidence DimensionOral Bioavailability (Tablet Formulation)
Target Compound Data~20%
Comparator Or BaselineSirolimus (Rapamycin) at ~14%
Quantified Difference~43% relative increase in oral bioavailability
ConditionsOral administration in preclinical/clinical settings.

This enables more reliable and consistent compound exposure in oral dosing animal studies, reducing experimental variability and improving the reproducibility of results.

Superior Solubility Profile for Simplified Stock Preparation and Handling

A key advantage of ridaforolimus over sirolimus is its improved solubility profile in common laboratory solvents, a direct result of its chemical modification. Technical data sheets specify its solubility to be approximately 20 mg/mL in DMSO and 30 mg/mL in dimethyl formamide (DMF). This property facilitates the straightforward preparation of high-concentration stock solutions, which is often a challenge with the less soluble parent compound, sirolimus.

Evidence DimensionSolubility in Standard Laboratory Solvents
Target Compound Data~20 mg/mL in DMSO; ~30 mg/mL in DMF
Comparator Or BaselineSirolimus (Rapamycin), which has limited solubility
Quantified DifferenceHigh quantitative solubility in standard solvents, addressing a known handling limitation of Sirolimus.
ConditionsStandard laboratory conditions for stock solution preparation.

This directly impacts ease of use, enabling researchers to prepare high-concentration, stable stock solutions for in vitro assays without requiring complex formulation strategies.

Direct Mechanism of Action as a Non-Prodrug for Clearer Mechanistic Studies

Unlike some mTOR inhibitors, ridaforolimus is a non-prodrug analog of rapamycin. It is biochemically active without requiring metabolic conversion. This provides a distinct advantage over prodrug alternatives like temsirolimus, which must be metabolized to sirolimus to exert its inhibitory function. The direct action of ridaforolimus ensures that observed effects in cellular assays are attributable to the compound itself, not to variable rates of metabolic activation.

Evidence DimensionRequirement for Metabolic Activation
Target Compound DataNot a prodrug; directly active.
Comparator Or BaselineTemsirolimus (a prodrug of Sirolimus).
Quantified DifferenceEliminates metabolic conversion as an experimental variable.
ConditionsCell-based (in vitro) and cell-free assays.

This simplifies the interpretation of in vitro and in vivo results by removing the confounding variable of metabolic activation efficiency, which can vary between cell lines or animal models.

Maintained High Potency for mTORC1 Inhibition

The structural modifications that improve ridaforolimus's pharmaceutical properties do not compromise its biological activity. It remains a highly potent mTOR inhibitor, with activity comparable to the parent compound. In HT-1080 fibrosarcoma cells, ridaforolimus inhibits the phosphorylation of the downstream mTORC1 target S6 with an IC50 value of 0.2 nM.

Evidence DimensionmTORC1 Inhibition (p-S6 phosphorylation)
Target Compound DataIC50 = 0.2 nM
Comparator Or BaselineSirolimus (Rapamycin), which exhibits similar low-nanomolar potency.
Quantified DifferencePotency is conserved relative to the parent compound.
ConditionsHT-1080 fibrosarcoma cell line.

This confirms that the improved solubility and bioavailability of ridaforolimus do not come at the cost of reduced biological activity against its primary molecular target.

In Vivo Oral Dosing Studies Requiring Consistent Exposure

For preclinical cancer models or other in vivo studies where oral gavage is the preferred administration route, ridaforolimus is a strong choice. Its enhanced and predictable oral bioavailability compared to sirolimus ensures more consistent systemic exposure, leading to more reliable and reproducible experimental outcomes.

High-Concentration In Vitro Screening and Formulation Development

The superior solubility of ridaforolimus in common organic solvents like DMSO and DMF makes it highly suitable for high-throughput screening (HTS) campaigns that require concentrated stock solutions. This property also simplifies the process of developing novel formulations for preclinical or drug delivery research.

Mechanistic Studies Requiring a Direct-Acting mTORC1 Inhibitor

In cellular or biochemical assays designed to precisely probe the mTOR pathway, ridaforolimus is an ideal tool. As a non-prodrug, it acts directly on its target without the need for metabolic activation, thereby eliminating a potential source of experimental variability that can be present when using prodrugs like temsirolimus.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

989.56294335 Da

Monoisotopic Mass

989.56294335 Da

Heavy Atom Count

69

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48Z35KB15K

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, sarcoma, cancer/tumors (unspecified), endometrial cancer, prostate cancer, and bone metastases.

Pharmacology

Ridaforolimus is a small molecule and non-prodrug analogue of the lipophilic macrolide antibiotic rapamycin with potential antitumor activity. Ridaforolimus binds to and inhibits the mammalian target of rapamycin (mTOR), which may result in cell cycle arrest and, consequently, the inhibition of tumor cell growth and proliferation. Upregulated in some tumors, mTOR is a serine/threonine kinase involved in regulating cellular proliferation, motility, and survival that is located downstream of the PI3K/Akt signaling pathway.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE19 - Ridaforolimus

Mechanism of Action

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

572924-54-0

Wikipedia

Ridaforolimus

Dates

Last modified: 08-15-2023
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